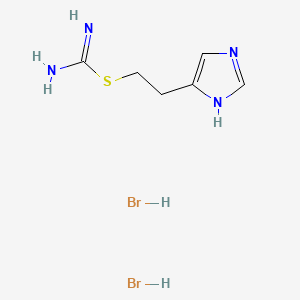
喹诺酮
概述
描述
QNZ, also known as 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, is a quinazoline derivative. It was originally synthesized as a modulator of the nuclear factor kappa B (NF-κB) signal transduction pathway. This compound has shown significant pharmacological activities, including anti-inflammatory, anti-tumoral, and neuroprotective effects .
科学研究应用
QNZ has a wide range of scientific research applications:
Biology: It is used to study the NF-κB signaling pathway and its role in various biological processes.
Medicine: QNZ has shown potential in the treatment of diseases such as Huntington’s disease, systemic lupus erythematosus, and certain cancers
Industry: The compound is used in the development of new drugs and therapeutic agents.
作用机制
QNZ exerts its effects primarily by inhibiting the NF-κB signaling pathway. It binds to specific sites on the NF-κB protein complex, preventing its activation and subsequent transcription of target genes. This inhibition leads to reduced production of pro-inflammatory cytokines and other mediators involved in inflammatory and immune responses . Additionally, QNZ modulates calcium signaling and reduces the level of the huntingtin protein, contributing to its neuroprotective effects .
未来方向
QNZ has been identified as a potent and selective inhibitor of mitochondrial complex I . It decreased PSEN1ΔE9-mediated nSOCE upregulation and rescued mushroom spines in PSEN1ΔE9-expressing neurons, which are linked to familial Alzheimer’s disease . These findings suggest potential future directions for the use of QNZ in the treatment of neurodegenerative diseases.
生化分析
Biochemical Properties
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) and has displayed neuroprotective effects in transgenic fly and mouse models of Huntington’s disease . Its target has been postulated to be heteromeric calcium channels containing TRPC1 as one of the subunits .
Cellular Effects
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline has been shown to reduce synaptic neuronal SOC and rescue dendritic spine loss in YAC128 striatal medium spiny neurons . It also has been identified as a potent and selective inhibitor of mitochondrial complex I .
Molecular Mechanism
The molecular mechanism of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline involves the inhibition of NF-κB activation and TNF-α production . It indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) .
Temporal Effects in Laboratory Settings
The stability of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline is reported to be stable for 1 year from the date of purchase as supplied. Solutions in DMSO may be stored at -20° for up to 1 month .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of QNZ involves the reaction of 4-chloroquinazoline with 4-phenoxyphenethylamine under specific conditions. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis of QNZ can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatographic techniques to achieve the desired quality .
化学反应分析
Types of Reactions
QNZ undergoes various chemical reactions, including:
Oxidation: QNZ can be oxidized under specific conditions to form quinazoline N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different pharmacological properties .
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer treatment.
Erlotinib: Similar to gefitinib, it is used as an EGFR inhibitor for treating non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.
Uniqueness of QNZ
QNZ is unique due to its potent inhibition of the NF-κB signaling pathway, which is not a primary target for the other quinazoline derivatives mentioned. Its ability to modulate calcium signaling and reduce huntingtin protein levels further distinguishes it from similar compounds .
属性
IUPAC Name |
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAKVEUZKHOWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333507 | |
| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
545380-34-5 | |
| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ)?
A: While initially proposed as an inhibitor of the NF-κB pathway and store-operated calcium influx [], 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ) has been shown to primarily act as a potent and specific inhibitor of mitochondrial complex I [].
Q2: How does QNZ affect mitochondrial function?
A: QNZ specifically targets NADH–ubiquinone oxidoreductase (Complex I) within the mitochondrial electron transport chain [, ]. This inhibition leads to a reduction in ATP synthesis and an increase in reactive oxygen species (ROS) production [].
Q3: What are the downstream effects of QNZ's inhibition of mitochondrial complex I?
A3: Inhibition of complex I by QNZ induces a range of cellular responses, including:
- Apoptosis: QNZ promotes apoptosis in various cell types, including human non-Hodgkin lymphoma cells [, , ] and hepatocellular carcinoma cells [], by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and Survivin [, ].
- Suppression of angiogenesis and metastasis: QNZ reduces the expression and secretion of angiogenesis- and metastasis-related proteins, such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs) [, ]. This effect is likely mediated through the inhibition of NF-κB activation [, ].
- Modulation of glucose uptake: In chondrocytes, QNZ promotes glucose uptake through the activation of glucose transporter type 4 (Glut4), contributing to its protective effects against degeneration [].
- Impaired proliferation and migration: QNZ inhibits the proliferation and migration of fibroblasts [], a finding potentially relevant for its synergistic effects with bone morphogenetic protein 2 (BMP2) in osteogenesis.
Q4: Does QNZ interact with other cellular pathways besides mitochondrial complex I?
A4: Yes, QNZ has demonstrated activity in other cellular pathways, including:
- NF-κB pathway: While not its primary target, QNZ can inhibit the NF-κB signaling pathway [, , , , , , ], leading to reduced inflammation in various models.
Q5: What is the molecular formula and weight of QNZ?
A5: QNZ has a molecular formula of C23H22N4O and a molecular weight of 370.44 g/mol.
Q6: How stable is QNZ under various conditions?
A6: The provided research papers do not explicitly address the stability of QNZ under different storage conditions. Further investigation is needed to determine its stability profile.
Q7: Are there any known formulation strategies to improve QNZ's solubility, bioavailability, or stability?
A7: The provided research papers do not discuss specific formulation strategies for QNZ. This is an area for future research to explore optimizing its delivery and therapeutic efficacy.
Q8: Does QNZ exhibit any catalytic properties?
A8: The provided research articles do not indicate any catalytic properties of QNZ. Its primary role seems to revolve around inhibiting enzymatic activity (mitochondrial complex I) rather than catalyzing reactions.
Q9: Have there been any computational chemistry studies on QNZ?
A: Yes, one study employed molecular docking and molecular dynamics simulations to investigate the interaction of QNZ with the penicillin-binding protein 2a (PBP2a) allosteric site in methicillin-resistant Staphylococcus aureus []. This study proposed potential QNZ analogs with improved binding affinities to PBP2a as potential novel antibiotics.
Q10: What is known about the structure-activity relationship (SAR) of QNZ?
A: While the provided research focuses primarily on QNZ itself, one study examining quinazoline-based inhibitors of mitochondrial complex I highlighted the importance of specific substitution patterns for inhibitory activity [].
Q11: What are the main in vitro models used to study QNZ?
A11: QNZ's effects have been investigated using various in vitro models, including:
- Human cell lines: Various cancer cell lines, such as non-Hodgkin lymphoma cells [, , ], hepatocellular carcinoma cells [], breast cancer cells [], and lung cancer cells [], have been used to investigate QNZ's anti-tumor effects. Other cell types, like chondrocytes [] and human nasal epithelial cells [], have also been used to study its effects on specific cell functions.
- Primary cells: Studies have utilized primary cells, including mouse bone marrow-derived dendritic cells [] and cortical neurons from embryonic mouse brain [], to examine QNZ's impact on immune responses and neuronal function, respectively.
- 3D cell culture models: One study used 3D Madin-Darby canine kidney cells to assess QNZ's ability to inhibit cyst formation in a polycystic kidney disease model [].
Q12: What in vivo models have been used to evaluate QNZ's efficacy?
A12: QNZ's therapeutic potential has been explored in a range of in vivo models:
- Rodent models: QNZ has been tested in various rodent models, including models of intervertebral disc degeneration [], diabetic retinopathy [], sensorineural hearing loss [], polycystic kidney disease [], and cerebral ischemia-reperfusion injury [].
- Mouse models of human diseases: Studies have employed transgenic mouse models of Huntington's disease [] and a mouse model of Kawasaki disease [] to investigate QNZ's therapeutic potential in these conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)



![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)








